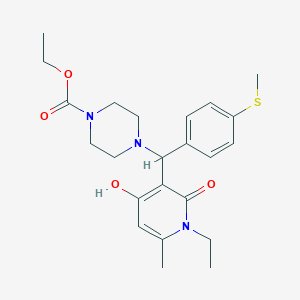
Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-(methylthio)phenyl)methyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-(methylthio)phenyl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H31N3O4S and its molecular weight is 445.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-(methylthio)phenyl)methyl)piperazine-1-carboxylate (CAS Number: 939241-89-1) is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H33N3O6, with a molecular weight of 459.5 g/mol. The structure features a piperazine ring, a dihydropyridine moiety, and a methylthio-substituted phenyl group, which contribute to its diverse biological activities.
1. Neuroprotective Effects
Recent studies have indicated that derivatives of piperazine compounds exhibit neuroprotective properties. Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-3-yl)methyl)piperazine-1-carboxylate has shown promise in reducing neuroinflammation and protecting neuronal cells from oxidative stress. These effects are attributed to the compound's ability to modulate inflammatory pathways and enhance antioxidant defenses in neural tissues.
2. Antioxidant Activity
The compound has been evaluated for its antioxidant capacity, demonstrating significant free radical scavenging activity. This property is crucial for preventing cellular damage associated with oxidative stress, which is implicated in various chronic diseases including neurodegenerative disorders .
3. Antimicrobial Properties
This compound has also been tested for antimicrobial activity against various pathogens. Preliminary results suggest that it possesses moderate antibacterial effects against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
The biological activities of this compound can be attributed to its structural features that facilitate interaction with biological targets:
Neuroprotection
The neuroprotective effects are likely mediated through inhibition of pro-inflammatory cytokines and enhancement of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor). The dihydropyridine structure may also play a role in calcium channel modulation, which is critical for neuronal health.
Antioxidant Mechanism
The compound's antioxidant properties may involve direct scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase .
Case Studies
Several studies have highlighted the biological effects of similar compounds:
Case Study 1: Neuroprotection in Animal Models
In a study involving animal models of Alzheimer's disease, a related piperazine derivative demonstrated significant improvement in cognitive function and reduction in amyloid plaque accumulation when administered over a period of four weeks. This suggests that the compound may offer therapeutic benefits in neurodegenerative conditions.
Case Study 2: Antimicrobial Testing
A comparative study evaluated the antimicrobial efficacy of various piperazine derivatives against Staphylococcus aureus and Escherichia coli. The tested compound showed comparable results to standard antibiotics, indicating potential as an alternative treatment option.
特性
IUPAC Name |
ethyl 4-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-(4-methylsulfanylphenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S/c1-5-26-16(3)15-19(27)20(22(26)28)21(17-7-9-18(31-4)10-8-17)24-11-13-25(14-12-24)23(29)30-6-2/h7-10,15,21,27H,5-6,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMJWRZPUCDUEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)SC)N3CCN(CC3)C(=O)OCC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














